
(E)-4-Bromo-1-chloro-2-methyl-2-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"(E)-4-Bromo-1-chloro-2-methyl-2-butene" is a compound that can be synthesized through various chemical reactions and analyzed for its molecular structure, physical, and chemical properties. The research on this compound contributes to the broader understanding of halogenated hydrocarbons and their applications in organic chemistry.
Synthesis Analysis
The synthesis of related halogenated compounds often involves reactions like the Wittig-Horner reaction, electrooxidative chlorination, and reactions with diethyl phosphates to achieve specific bromo- and chloro-substitutions. For instance, (Z)-1-Bromo-2-methyl-1-butene was synthesized from butanone using a Wittig-Horner reaction approach, demonstrating a method that could potentially be adapted for the synthesis of "(E)-4-Bromo-1-chloro-2-methyl-2-butene" (Ye He, 2004).
Molecular Structure Analysis
The molecular structure of halogenated butenes, including compounds similar to "(E)-4-Bromo-1-chloro-2-methyl-2-butene," has been studied using methods like gas-phase electron diffraction and X-ray crystallography. These studies reveal the conformational dynamics and geometric parameters essential for understanding the compound's chemical behavior (S. Schel, 1985).
Chemical Reactions and Properties
Halogenated butenes participate in various chemical reactions due to their reactive halogen atoms. These reactions include domino cyclization, elimination reactions to form different derivatives, and multi-coupling reactions that allow for the synthesis of highly functionalized molecules. Such reactivity is crucial for the synthesis and application of these compounds in organic synthesis (R. Zhu, Kai Yu, Z. Gu, 2014).
Physical Properties Analysis
The physical properties of halogenated butenes, such as "(E)-4-Bromo-1-chloro-2-methyl-2-butene," can be analyzed through spectroscopic methods (FT-IR, FT-Raman) and crystallographic studies. These analyses provide insights into the vibrational modes, molecular geometry, and interactions within the crystal lattice, essential for understanding the compound's stability, solubility, and reactivity (C. Arunagiri, M. Arivazhagan, A. Subashini, 2011).
Chemical Properties Analysis
The chemical properties of "(E)-4-Bromo-1-chloro-2-methyl-2-butene" can be inferred from studies on similar compounds, focusing on their reactivity with different nucleophiles, electrophiles, and the conditions affecting these reactions. For example, the reactivity of 3-bromo-2-(tert-butylsulfonyl)-1-propene with various electrophiles and nucleophiles showcases the potential chemical behavior of halogenated butenes in multi-step synthetic processes (P. Auvray, P. Knochel, J. Normant, 1985).
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
(E)-4-Bromo-1-chloro-2-methyl-2-butene is a compound involved in various chemical synthesis and reactivity studies. One significant research area includes the synthesis of alkenes through various chemical reactions. For instance, (Z)-1-Bromo-2-methyl-1-butene was synthesized through a Wittig-Horner reaction, demonstrating the compound's utility in complex chemical synthesis processes (Ye He, 2004). Additionally, studies have been conducted on the kinetics of reactions of chlorine atoms with a series of alkenes, shedding light on the reactivity and interaction of compounds like (E)-4-Bromo-1-chloro-2-methyl-2-butene with other chemical entities (M. J. Ezell et al., 2002).
Mechanisms of Double-Bond Isomerization
The thermal chemistry and mechanisms involved in double-bond isomerization of C4 hydrocarbons have also been studied, providing insights into the behavior of (E)-4-Bromo-1-chloro-2-methyl-2-butene under different conditions (Ilkeun Lee & F. Zaera, 2005). These studies often involve observing the changes in molecular structure and bonding in response to various catalytic or thermal conditions.
Photolytic Precursor Studies
Research has been conducted on the dissociation channels of related radicals and their photolytic precursors, such as 2-bromo-1-butene. This research offers insights into the reaction dynamics and potential pathways that (E)-4-Bromo-1-chloro-2-methyl-2-butene might undergo under specific conditions (Johanna L. Miller et al., 2005).
Hydrobromination and Regiospecific Preparation
Studies have also explored the hydrobromination of alkenes and the regiospecific preparation of alkyl bromides, indicating the compound's role in facilitating specific regioselective reactions (A. Sanseverino & M. C. D. Mattos, 2001).
Safety And Hazards
Orientations Futures
Future directions could involve further studies to understand the compound’s properties, potential uses, and effects. This could also include the development of new synthesis methods or applications .
Relevant Papers Analyzing relevant papers involves reviewing scientific literature related to the compound. This can include research articles, review articles, and patents .
Propriétés
IUPAC Name |
(E)-4-bromo-1-chloro-2-methylbut-2-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrCl/c1-5(4-7)2-3-6/h2H,3-4H2,1H3/b5-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRRYYFABPLXLQ-GORDUTHDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCBr)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CBr)/CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-Bromo-1-chloro-2-methyl-2-butene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

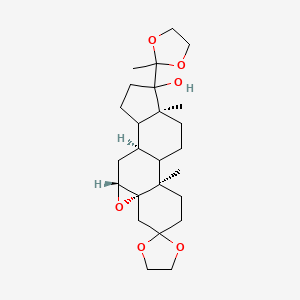
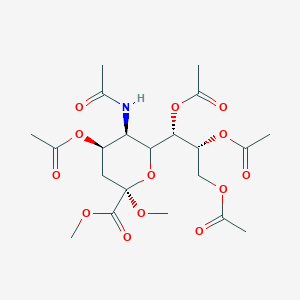
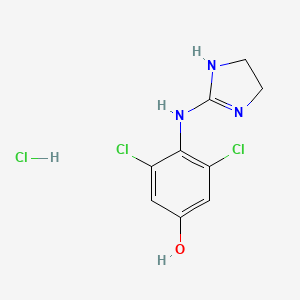
![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B1141015.png)

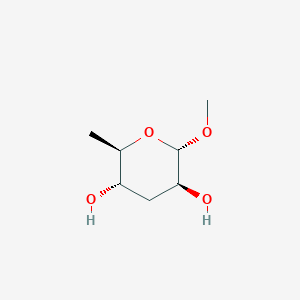
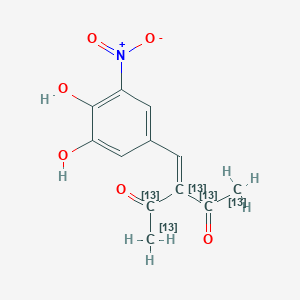
![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one](/img/structure/B1141021.png)
![(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)](/img/structure/B1141022.png)
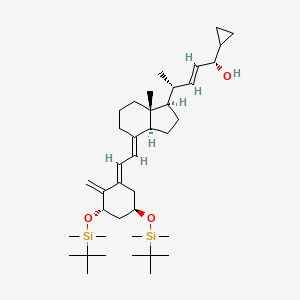
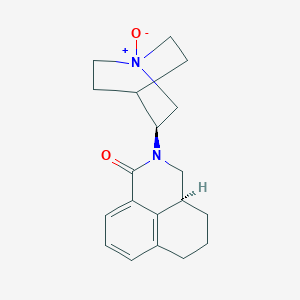
![methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[3-acetyloxy-5-[2-(4-acetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate](/img/structure/B1141030.png)